Vasoconstrictor Potency: Norfenefrine vs. Etilefrine and Midodrine Metabolite ST 1059
In isolated dog femoral vascular strips, norfenefrine exhibited vasoconstrictor potency intermediate between noradrenaline and etilefrine, with ST 1059 (the active metabolite of midodrine) being less potent than norfenefrine [1]. The concentration-response curves positioned norfenefrine as a stronger vasoconstrictor than both ST 1059 and etilefrine in this preparation [1].
| Evidence Dimension | Vasoconstrictor potency in isolated femoral vascular strips |
|---|---|
| Target Compound Data | Potency greater than ST 1059 and etilefrine; less than noradrenaline |
| Comparator Or Baseline | Noradrenaline (most potent) > Norfenefrine > ST 1059 (midodrine metabolite) > Etilefrine |
| Quantified Difference | Norfenefrine more potent than etilefrine and ST 1059; relative rank established |
| Conditions | Isolated dog femoral arteries and veins, continuously perfused preparation |
Why This Matters
Higher intrinsic vasoconstrictor activity per unit concentration may reduce required dosage for equivalent pressor response relative to weaker analogs.
- [1] Pittner H. Vasoconstrictor effects of midodrine, ST 1059, noradrenaline, etilefrine and norfenefrine on isolated dog femoral arteries and veins. Gen Pharmacol. 1983;14(1):107-9. doi: 10.1016/0306-3623(83)90075-7. View Source
